AdefovirDipivoxil

Hepatology Virology Antiviral Therapy

Select Adefovir Dipivoxil for its distinct phosphonate backbone, which confers activity against lamivudine-resistant HBV strains where cost or availability precludes TDF/TAF use. This diester prodrug is essential for clinical comparator trials and as a prototypical tool in nephrotoxicity studies, given its well-characterized OAT1-mediated renal handling. Procure only high-purity, research-grade material to ensure reproducible pharmacokinetic modeling and in vitro mitochondrial toxicity assays.

Molecular Formula C10H12N2
Molecular Weight 0
CAS No. 142340-99-4
Cat. No. B1176202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdefovirDipivoxil
CAS142340-99-4
Molecular FormulaC10H12N2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adefovir Dipivoxil (CAS 142340-99-4) Procurement Overview: A Nucleotide Analog Prodrug for Chronic Hepatitis B Management


Adefovir Dipivoxil (ADV) is an oral diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. Following oral administration, the prodrug is rapidly absorbed and converted by extracellular esterases to adefovir, which is subsequently phosphorylated intracellularly to the active diphosphate metabolite [1]. The intracellular half-life of the active moiety, adefovir diphosphate, is 16 to 18 hours, allowing for once-daily dosing at the standard therapeutic dose of 10 mg [2]. ADV is distinguished from nucleoside analogs by its phosphonate structure, which confers activity against lamivudine-resistant hepatitis B virus (HBV) strains [3]. While ADV was the first nucleotide analog approved for chronic hepatitis B, its clinical positioning has shifted due to the introduction of more potent and renally safer alternatives, making its procurement highly indication-specific.

Adefovir Dipivoxil Sourcing: Why Direct Substitution with In-Class Nucleotide Analogs is Scientifically Unsound


Direct substitution of adefovir dipivoxil with other nucleotide analogs, such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is not scientifically or clinically justifiable without rigorous re-evaluation due to fundamental differences in antiviral potency, resistance profiles, and renal safety thresholds. Phase 3 trials and meta-analyses have established that TDF is unequivocally superior to ADV in achieving HBV DNA suppression (<400 copies/mL) in both HBeAg-positive and -negative patients, with comparable short-term safety profiles [1]. Conversely, the more recent prodrug TAF was explicitly developed to mitigate the dose-dependent proximal tubular toxicity observed with both ADV and TDF, demonstrating superior renal and bone safety outcomes [2]. Therefore, the selection between ADV and its analogs hinges on a complex trade-off between lower potency (ADV), higher potency with manageable renal risk (TDF), and high potency with minimal renal/bone impact (TAF), making non-evidence-based substitution a potential source of therapeutic failure or iatrogenic harm.

Adefovir Dipivoxil: Quantified Evidence of Differentiation from Tenofovir DF, Entecavir, and Lamivudine


Comparative Virological Suppression: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate in Chronic Hepatitis B

In a pivotal Phase 3, double-blind, randomized controlled trial (Study 102/103), tenofovir disoproxil fumarate (TDF) 300 mg daily demonstrated markedly superior virological suppression compared to adefovir dipivoxil (ADV) 10 mg daily at 48 weeks. Among HBeAg-negative patients, 93% achieved HBV DNA <400 copies/mL with TDF versus 63% with ADV [1]. The primary composite endpoint (HBV DNA <400 copies/mL and histologic improvement) was met in a significantly higher proportion of TDF-treated patients (71% vs. 49%, P<0.001) [1]. This data quantifies ADV's inferior potency and defines its role as a second-line or historical comparator agent.

Hepatology Virology Antiviral Therapy

Comparative Efficacy in Lamivudine-Resistant HBV: Adefovir Dipivoxil vs. Tenofovir Disoproxil Fumarate

In a retrospective analysis of 109 Asian-American patients with documented lamivudine (LAM) resistance, treatment with TDF resulted in a significantly greater reduction in HBV DNA at 12 months compared to ADV. The mean log10 HBV DNA level after 12 months of therapy was 1.5 ± 1.0 copies/mL in the TDF group versus 4.3 ± 2.2 copies/mL in the ADV group (P=0.01) [1]. This translates to a nearly 3-log10 greater viral load reduction with TDF in this challenging-to-treat population.

Drug Resistance Virology Hepatology

Comparative Antiviral Potency: Adefovir Dipivoxil vs. Entecavir in Treatment-Naïve HBeAg-Positive CHB

A meta-analysis of six studies comparing entecavir (ETV) 0.5 mg/day and adefovir dipivoxil (ADV) 10 mg/day in nucleoside-naïve, HBeAg-positive chronic hepatitis B patients found that ETV was significantly more effective at suppressing viral replication. At week 48, the rate of undetectable serum HBV DNA was significantly higher in the ETV group compared to the ADV group (P=0.002) [1]. The same meta-analysis found that rates of HBeAg clearance and seroconversion were similar between the two drugs, but ALT normalization was superior with ETV (P=0.008) [1].

Hepatology Pharmacotherapy Comparative Effectiveness

Dose-Dependent Renal Tubular Toxicity: Adefovir Dipivoxil vs. Tenofovir DF

Adefovir dipivoxil-associated nephrotoxicity, characterized by proximal tubular dysfunction and increases in serum creatinine ≥0.5 mg/dL or hypophosphatemia, is strongly dose-dependent. At doses of 30 mg/day or higher, the incidence of nephrotoxicity ranges from 22% to 50% [1]. At the standard 10 mg/day dose, the incidence is significantly lower but not negligible; long-term use is associated with a usually reversible, proximal renal tubular toxicity reflected by hypophosphatemia and elevated creatinine [2]. In contrast, the incidence of tenofovir DF-associated nephrotoxicity is markedly lower than that of ADV at comparable antiviral doses, and TAF demonstrates a further improved renal safety profile due to greater plasma stability [3].

Nephrotoxicity Drug Safety Clinical Pharmacology

Pharmacokinetic Distinction: Intracellular Half-Life and Renal Handling of Adefovir Dipivoxil

Adefovir dipivoxil is a prodrug with distinct pharmacokinetic properties that influence its dosing and toxicity profile. Following oral absorption and conversion to adefovir, the active diphosphate metabolite has an intracellular half-life of 16 to 18 hours, supporting once-daily dosing [1]. In contrast, the parent compound's plasma terminal elimination half-life is approximately 7.48 ± 1.65 hours [2]. A key differentiating feature is its renal elimination: adefovir is excreted unchanged in the urine via a combination of glomerular filtration and active tubular secretion, a process mediated by the human renal organic anion transporter 1 (OAT1) [3]. This active secretion contributes to the potential for dose-dependent accumulation in proximal tubular cells and subsequent nephrotoxicity, a property shared with but more pronounced than with tenofovir DF.

Pharmacokinetics Prodrug Design Drug Metabolism

Adefovir Dipivoxil: Evidence-Based Applications for Research and Industrial Procurement


Rescue Therapy for Lamivudine-Resistant Chronic Hepatitis B in Resource-Constrained Settings

Despite its inferior potency to TDF and ETV, adefovir dipivoxil retains a specific, if limited, role as a rescue therapy for patients with lamivudine-resistant HBV in settings where TDF or TAF are unavailable or cost-prohibitive. The evidence shows that ADV is effective against lamivudine-resistant strains [1]. Procurement is indicated for healthcare systems or programs managing lamivudine-experienced patients with limited access to newer agents. However, the significantly lower viral suppression rate compared to TDF in this population (4.3 vs. 1.5 log10 copies/mL at 12 months) must be weighed against cost and availability [2].

Add-On Therapy to Lamivudine for Prevention of Resistance Emergence

In the past, adding adefovir dipivoxil to lamivudine was a strategy to prevent or manage lamivudine resistance. While now superseded by TDF/TAF monotherapy, this approach may still be relevant in specific historical cohorts or in regions where switching to TDF is not immediately feasible. Clinical studies have demonstrated that add-on ADV therapy is superior to switching to ADV monotherapy or entecavir in LAM-resistant CHB patients [1]. Procurement for this purpose is niche and requires careful consideration of the superior alternatives, but may be justified based on local treatment guidelines and supply chain realities.

Comparator Arm in Clinical Trials of Novel HBV Therapeutics

Given its well-characterized efficacy, safety, and resistance profile, adefovir dipivoxil serves as a valuable comparator or background therapy in clinical trials for novel HBV therapeutics. Its inferior potency relative to TDF and ETV makes it a useful benchmark for demonstrating the non-inferiority or superiority of newer agents, particularly in Phase 2 and Phase 3 studies. Procuring high-quality, well-characterized ADV is essential for ensuring the integrity and reproducibility of such clinical research [1].

Mechanistic Studies of Nucleotide Analog-Induced Nephrotoxicity

Adefovir dipivoxil is a prototypical agent for investigating the molecular mechanisms of nucleotide analog-induced proximal tubular toxicity. Its well-documented, dose-dependent nephrotoxicity, linked to OAT1-mediated uptake and mitochondrial injury, makes it a critical tool compound for in vitro and in vivo models of drug-induced kidney injury [1]. Research and procurement in this area are focused on elucidating pathways of toxicity, identifying biomarkers of early kidney damage, and screening for novel agents with improved renal safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AdefovirDipivoxil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.